DL-Aspartic-2,3,3-d3 Acid

説明

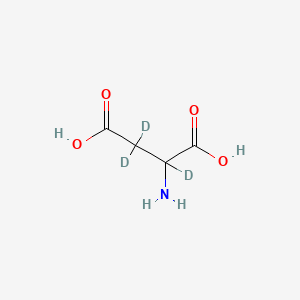

DL-Aspartic-2,3,3-d3 Acid is a deuterated form of DL-Aspartic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 .

準備方法

Synthetic Routes and Reaction Conditions: DL-Aspartic-2,3,3-d3 Acid can be synthesized through the deuteration of DL-Aspartic Acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source such as deuterium oxide (D2O) and a catalyst to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high isotopic purity and yield .

化学反応の分析

Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxaloacetic acid.

Reduction: Reduction reactions can convert it into aspartate derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Oxidation: Oxaloacetic acid.

Reduction: Aspartate derivatives.

Substitution: Amides or esters of aspartic acid.

科学的研究の応用

Nutritional Research

DL-Aspartic-2,3,3-d3 Acid is utilized in nutritional studies to understand amino acid metabolism and its effects on human health. The deuterated form allows researchers to trace metabolic pathways using techniques such as mass spectrometry.

Table 1: Nutritional Applications of this compound

| Application Area | Description | Methodology |

|---|---|---|

| Amino Acid Metabolism | Tracing metabolic pathways in humans | Mass Spectrometry |

| Protein Synthesis | Studying incorporation into proteins | Stable Isotope Labeling |

| Dietary Supplementation | Evaluating effects on testosterone levels in men | Double-Blind Clinical Trials |

Endocrinology

Research indicates that this compound may influence hormonal levels, particularly testosterone. Studies have shown that supplementation can lead to variations in testosterone production and release.

Case Study: Testosterone Response to Supplementation

A study involving resistance-trained men examined the effects of this compound supplementation on testosterone levels. Participants were divided into three groups receiving different doses (0 g, 3 g, and 6 g daily) over a two-week period. The findings revealed significant hormonal responses:

- Group receiving 6 g : Notable reductions in total and free testosterone levels.

- Group receiving 3 g : No significant change in testosterone levels compared to placebo.

This study highlights the potential of this compound to modulate endocrine functions and its implications for athletic performance and health .

Metabolic Profiling

This compound is also employed in metabolic profiling to study various biochemical pathways. Its stable isotopic nature allows for precise tracking of metabolic processes in both animal models and human subjects.

Table 2: Metabolic Applications of this compound

| Research Focus | Application | Key Findings |

|---|---|---|

| Metabolic Pathways | Understanding amino acid utilization | Enhanced tracking with isotopes |

| Drug Development | Evaluating drug metabolism in clinical trials | Improved pharmacokinetic profiles |

| Disease Mechanisms | Investigating metabolic disorders | Insights into pathophysiology |

Pharmacology

In pharmacological research, this compound serves as a tool for drug development and testing. Its isotopic labeling can aid in assessing the bioavailability and metabolism of pharmaceutical compounds.

Case Study: Drug Interaction Studies

Research has utilized this compound to evaluate interactions between different drugs and their metabolic pathways. By using this compound as a tracer, scientists can determine how drugs are processed within the body and their potential effects on various biological systems.

Clinical Applications

The clinical implications of this compound extend to its use in therapeutic settings. Its role in hormone regulation suggests potential applications in treating conditions related to hormonal imbalances.

Potential Clinical Uses:

- Treatment of hypogonadism

- Support for athletic performance enhancement

- Investigation into metabolic syndromes

作用機序

The mechanism of action of DL-Aspartic-2,3,3-d3 Acid involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated aspartic acid. It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes .

類似化合物との比較

DL-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

L-Aspartic Acid-2,3,3-d3: A deuterated form of L-Aspartic Acid.

DL-Aspartic Acid-1-13C: A carbon-13 labeled form of DL-Aspartic Acid.

L-Aspartic Acid-4-13C: Another carbon-13 labeled variant of L-Aspartic Acid.

DL-Malic Acid-2,3,3-d3: A deuterated form of DL-Malic Acid.

These compounds are used in various research applications, but this compound is particularly valuable for studies involving deuterium isotope effects and metabolic tracing.

生物活性

Overview

DL-Aspartic-2,3,3-d3 Acid is a deuterium-labeled derivative of D-aspartic acid, an amino acid known for its involvement in various physiological processes, particularly in the endocrine and central nervous systems. The unique isotopic labeling of this compound allows for advanced tracing and analysis in biochemical studies, enhancing our understanding of its biological activities.

- Molecular Formula : C₆H₆D₃NO₅

- Molecular Weight : 178.16 g/mol

- CAS Number : 89829-69-6

This compound primarily interacts with N-methyl-D-aspartate receptors (NMDARs) in the brain, which are crucial for neuroplasticity and cognitive functions. It also influences the secretion of several hormones by acting on the hypothalamus and pituitary gland. Key hormones affected include:

- Prolactin

- Oxytocin

- Melatonin

- Testosterone

The compound enhances testosterone synthesis through several mechanisms:

- Increasing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.

- Stimulating luteinizing hormone (LH) release from the pituitary gland.

- Enhancing human chorionic gonadotropin (hCG)-stimulated testosterone production in Leydig cells .

Hormonal Effects

Research indicates that this compound can significantly impact testosterone levels. A systematic review showed that while animal studies consistently report increases in testosterone levels with D-aspartic acid supplementation, human studies yield mixed results .

A notable study involving resistance-trained men demonstrated that a daily dose of 6 grams led to significant reductions in total and free testosterone levels after two weeks . This contrasts with previous findings where lower doses were associated with increased testosterone levels.

In Vitro Studies

In vitro experiments have shown that this compound can enhance testosterone synthesis in rat Leydig cells via:

- Activation of adenylate cyclase.

- Increased expression of StAR (Steroidogenic Acute Regulatory protein), which facilitates cholesterol transport into mitochondria for steroidogenesis .

Case Studies

- Human Supplementation Study :

- Animal Model Studies :

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparative table is provided below:

| Compound | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| D-Aspartic Acid | Non-labeled | Neurotransmission and hormone release | Commonly studied for testosterone effects |

| L-Aspartic Acid | Non-labeled | Protein synthesis | More prevalent in nature |

| DL-Aspartic Acid | Racemic mixture | Neurotransmission | Combination effects |

| This compound | Deuterium-labeled | Hormonal regulation and neurotransmission | Precise metabolic tracking |

特性

IUPAC Name |

2-amino-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677377 | |

| Record name | (2,3,3-~2~H_3_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-75-4 | |

| Record name | (2,3,3-~2~H_3_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。